N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
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Overview
Description
“N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a compound that belongs to the class of quinazolinones . Quinazolinones are a type of heterocyclic compound that have drawn significant attention in the field of pharmaceutical chemistry due to their wide spectrum of biological properties . They are reported for their diversified biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives like “N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” often involves the Niementowski condensation of anthranilic acid or 5-substituted-2-aminobenzoic acid and formamide .Molecular Structure Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry because of the wide range of their biological properties . Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities . The structure of quinazolinones can be modified with different substitutions to interact with target receptors .Chemical Reactions Analysis
Quinazolinones and quinazolines are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . They are a large class of biologically active compounds that exhibited a broad spectrum of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” can be determined by various analytical techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Scientific Research Applications
Anticonvulsant Activity
A study synthesized derivatives of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide to evaluate their anticonvulsant activity. The synthesized compounds were tested for affinity to GABAergic biotargets and evaluated for anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The results demonstrated that the compounds did not show significant anticonvulsant activity, although a few showed a tendency towards it (El Kayal et al., 2022).
Antiviral Activity
Research on related quinazoline derivatives has shown potential antiviral activity. For instance, compounds derived from N-(sulfonyloxy)phtalimide and cystamine demonstrated significant antiviral activity against DNA- and RNA-viruses including vaccinia, herpes simplex virus type 1, and influenza A virus (Gütschow et al., 1995).
Anticancer Activity
Several studies have focused on the synthesis of quinazoline derivatives and their potential as anticancer agents. One such study synthesized 2‐substituted mercapto‐3H‐quinazoline analogs, identifying them as active anticancer agents (Khalil et al., 2003). Additionally, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and showed promising antiviral activities against respiratory and biodefense viruses (Selvam et al., 2007).
Antibacterial and Antifungal Activities
Some quinazoline derivatives have been investigated for their antibacterial and antifungal properties. For instance, a study synthesized N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids and found them to have potent anti-tubercular activity against Mycobacterium tuberculosis (Nagaladinne et al., 2020).
Safety And Hazards
Future Directions
Quinazolinones and quinazolines are considered as advantaged scaffolds in medicinal chemistry, and the alteration is made with different substituents . Therefore, the future directions in the research of “N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds could involve the design and synthesis of new derivatives with improved biological activities .
properties
IUPAC Name |
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18(21-14-15-8-2-1-3-9-15)12-6-7-13-23-19(25)16-10-4-5-11-17(16)22-20(23)26/h1-5,8-11H,6-7,12-14H2,(H,21,24)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGZHRADSROPEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
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